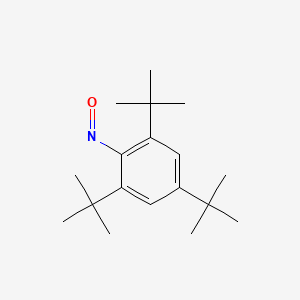

2,4,6-tri-tert-Butylnitrosobenzene

Description

The exact mass of the compound 2,4,6-tri-tert-Butylnitrosobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,6-tri-tert-Butylnitrosobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-tri-tert-Butylnitrosobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tritert-butyl-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO/c1-16(2,3)12-10-13(17(4,5)6)15(19-20)14(11-12)18(7,8)9/h10-11H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSICDPWAPKXXHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)N=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179688 | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24973-59-9 | |

| Record name | 2,4,6-Tri-tert-butylnitrosobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24973-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024973599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tri(tert-butyl)-2-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(tert-butyl)-2-nitrosobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-TRI(TERT-BUTYL)-2-NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZX3GP4GT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2,4,6-Tri-tert-butylnitrosobenzene (TBNB) in Spin Trapping

[1]

Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (often abbreviated as TBNB or BNB ) is a specialized nitroso spin trap distinguished by its extreme steric hindrance.[1] Unlike common nitrone traps (e.g., DMPO, PBN) which form nitroxides via carbon-centered addition, TBNB utilizes the nitroso group (–N=O) directly.[1]

Its primary utility in research lies in steric discrimination .[1] The bulky tert-butyl groups flanking the nitroso moiety force incoming radicals to choose between two binding sites based on their own steric bulk:[1]

-

Nitrogen Attack: Small radicals (primary alkyls).[1]

-

Oxygen Attack: Bulky radicals (tertiary alkyls).[1]

This dual-mode trapping allows researchers to simultaneously detect and distinguish between different radical species in complex mixtures, a capability unmatched by standard nitrone traps.[1]

The Physiochemical Architecture

To use TBNB effectively, one must understand why it behaves differently from other nitroso compounds like nitrosobenzene.[1]

-

Monomeric Stability: Most nitroso compounds exist as colorless dimers (azodioxy dimers) in the solid state and require heat or dissolution to dissociate into the active monomer. TBNB, however, is sterically prevented from dimerizing by the ortho-tert-butyl groups.[1] It exists as a stable, green monomer in both solid and solution states, making it immediately active without an equilibration period.[1]

-

Simplified Spectra: The 2,4,6-tri-tert-butyl substitution pattern removes hydrogen atoms from the aromatic ring positions that would typically cause hyperfine splitting.[1] This results in cleaner ESR (Electron Spin Resonance) spectra, dominated by the trapped radical and the nitrogen nucleus, simplifying interpretation.[1]

Mechanism of Action: The "Dual-Trap" System

The core value of TBNB is its ability to act as a molecular sieve for radicals. The reaction pathway is dictated by the steric demand of the incoming radical (

Pathway A: Nitrogen Attack (Nitroxide Formation)

Small, unhindered radicals (e.g., Methyl, Ethyl, Primary Alkyls) attack the nitrogen atom.[1] This is the standard nitroso trapping mechanism.

-

Product: A stable nitroxide radical.[1]

-

ESR Signature: Characterized by a large nitrogen hyperfine coupling constant (

G).

Pathway B: Oxygen Attack (Anilino Radical Formation)

Bulky radicals (e.g., tert-butyl, Cumyl) are sterically blocked from the nitrogen atom.[1] Instead, they attack the oxygen atom.[1]

-

Product: An

-alkoxyanilino radical.[1] -

ESR Signature: Characterized by a significantly different g-value and often a larger nitrogen coupling constant (

G) depending on solvent, but distinguishable by line width and g-factor anisotropy.[1]

Visualization of Trapping Pathways

Figure 1: The steric selection mechanism of TBNB. Small radicals attack the nitrogen to form nitroxides, while bulky radicals attack the oxygen to form anilino radicals.[1]

Experimental Protocol

Reagents and Preparation

-

Solvent Choice: Benzene or Toluene are preferred.[1] TBNB is highly soluble in non-polar aromatics.[1] Avoid protic solvents if possible, as they can complicate the specific solvation of the nitroso group.[1]

-

Concentration: Prepare a stock solution of 0.01 M to 0.1 M TBNB. High concentrations increase trapping efficiency but may lead to self-quenching or broadening of the signal.

Critical Workflow: Deoxygenation

Oxygen is paramagnetic.[1] It broadens ESR lines and can react with the trapped radicals. You must remove oxygen for clear spectra.[1]

-

Dissolution: Dissolve TBNB in the target solvent in a quartz ESR tube or a side-arm flask.[1]

-

Freeze-Pump-Thaw (FPT):

-

Freeze: Submerge the tube in liquid nitrogen (

) until the solvent is solid. -

Pump: Apply high vacuum (<0.01 Torr) for 5–10 minutes to remove headspace gas.

-

Thaw: Close the vacuum valve and thaw the sample in a warm water bath. Bubbles will escape.

-

Repeat: Perform this cycle 3 times.

-

-

Seal: Flame-seal the tube or close the high-vacuum stopcock under static vacuum.

Light Exclusion (The "Dark" Rule)

TBNB is photosensitive. Exposure to ambient UV/Blue light causes photolysis, generating the 2,4,6-tri-tert-butylphenyl radical (an artifact) and Nitrogen Oxide (NO).[1]

-

Protocol: Wrap all flasks in aluminum foil. Perform sample transfer under red safety light if possible.[1]

Data Interpretation: Adduct Parameters

The following table summarizes the key ESR parameters for distinguishing adducts. Note that values can vary slightly based on solvent polarity.

| Adduct Type | Radical Class | Attack Site | Hyperfine Coupling ( | g-value | Spectral Characteristics |

| Nitroxide | Primary Alkyl (e.g., Methyl, Ethyl) | Nitrogen | ~10.0 – 13.0 G | ~2.0060 | Sharp triplet (3 lines) if no |

| Anilino | Tertiary Alkyl (e.g., t-Butyl) | Oxygen | ~9.0 – 11.0 G | ~2.0035 | Broader lines.[1] Often shows significant anisotropy.[1] Lower g-value than nitroxide.[1] |

| Secondary | Secondary Alkyl (e.g., Isopropyl) | Mixed (N & O) | Mixed | Mixed | Superposition of both spectra.[1] Ratio depends on temperature and solvent. |

| Artifact | Photolysis Product (Ar•) | N/A | < 1.0 G (Ring H) | ~2.0030 | Narrow singlet or multiplet derived from the phenyl ring itself. |

Applications in Drug Development & Polymer Science[1]

Polymerization Initiation Studies

In polymer chemistry, identifying whether an initiator fragment (e.g., from AIBN or BPO) is sterically bulky is critical for understanding chain-end fidelity.[1]

-

Application: TBNB is added to the polymerization mixture.

-

Result: If the spectrum shows an O-adduct, the initiating radical is bulky (tertiary).[1] If it shows an N-adduct, it is primary.[1] This confirms the exact radical species initiating the chain.

Lipid Peroxidation (Caveat)

While TBNB can trap carbon-centered lipid radicals (

-

Strategy: Use TBNB specifically to detect the initial carbon-centered radical formation before oxygen addition occurs, confirming the initiation step of the lipid cascade.[1]

"Ene" Reaction Artifacts (False Positives)

Warning: Nitroso compounds can react with alkenes (double bonds) via a non-radical "Ene" reaction to form hydroxylamines, which then oxidize to nitroxides.[1]

-

Validation: Always run a control without the radical initiator. If an ESR signal appears merely by mixing TBNB with your substrate (e.g., a drug candidate with a double bond), it is likely a non-radical "Ene" artifact, not a trapped free radical.[1]

References

-

Terabe, S., & Konaka, R. (1973).[1] Spin Trapping by Use of Nitroso-compounds.[1][2] Part V. 2,4,6-Tri-t-butylnitrosobenzene.[1] Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Forrester, A. R. (1968).[1] Organic Chemistry of Stable Free Radicals. Academic Press.[1] (Foundational text on steric stabilization of nitroxides).

-

Janzen, E. G. (1971).[1] Spin trapping.[1][2][3][4][5] Accounts of Chemical Research. Link

-

Eberson, L. (1987).[1] Electron Transfer Reactions in Organic Chemistry.[1] Springer-Verlag.[1] (Discusses oxidative artifacts in spin trapping).

Sources

- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. Spin trapping - Wikipedia [en.wikipedia.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. N-tert-butyl-alpha-phenylnitrone: a free radical trap with unanticipated effects on diaphragm function - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Master Guide: 2,4,6-Tri-tert-butylnitrosobenzene (TTBNB)

Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (TTBNB) is a specialized spin trapping agent used extensively in Electron Paramagnetic Resonance (EPR) spectroscopy. Unlike conventional nitroso compounds, TTBNB possesses significant steric hindrance due to the three bulky tert-butyl groups surrounding the nitroso moiety. This unique structural feature stabilizes the monomeric form, prevents rapid self-dimerization, and allows for the trapping of unstable carbon-, nitrogen-, oxygen-, and sulfur-centered radicals with high selectivity. This guide provides a definitive reference on its nomenclature, physicochemical behavior, synthesis, and application in radical detection.

Nomenclature and Chemical Identity

The precise identification of TTBNB is critical in procurement and literature review, as it is frequently confused with its phenolic precursor (2,4,6-tri-tert-butylphenol) or its over-oxidized nitro derivative.

| Identifier Type | Designation |

| Common Name | TTBNB |

| IUPAC Name | 1-Nitroso-2,4,6-tris(1,1-dimethylethyl)benzene |

| Alternate Synonyms | [1] • 2,4,6-Tri-tert-butylnitrosobenzene[2]• TBNB[3]• BNB (rare)• Pseudo-ortho-nitroso |

| CAS Registry Number | 1157-11-5 (Note: distinct from the phenol precursor 732-26-3) |

| Chemical Formula | C₁₈H₂₉NO |

| Molecular Weight | 275.43 g/mol |

| SMILES | CC(C)(C)C1=CC(=C(N=O)C(=C1)C(C)(C)C)C(C)(C)C |

Physicochemical Properties: The Monomer-Dimer Equilibrium

One of the most defining characteristics of TTBNB is its photochromic and thermochromic behavior, governed by the equilibrium between its monomeric and dimeric forms.

The Steric Advantage

Unlike nitrosobenzene, which exists predominantly as a colorless dimer at room temperature, TTBNB is stable as a monomer (blue/green) in solution. The bulky tert-butyl groups at the 2,6-positions sterically shield the nitrogen atom, energetically disfavoring the formation of the azodioxy dimer bond.

-

Monomer (Active): Deep blue/green. Paramagnetic susceptibility (though the molecule itself is diamagnetic before trapping). This is the active spin-trapping species.

-

Dimer (Inactive): Colorless/Pale Yellow. Diamagnetic.

Key Property Data:

| Property | Value / Description |

| Appearance | Dark blue/green crystals (monomer) or colorless powder (dimer) depending on isolation method. |

| Melting Point | 167–171 °C (Decomposes) |

| Solubility | Soluble in benzene, toluene, dichloromethane, THF. Insoluble in water. |

| Storage | Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation to the nitroarene. |

Mechanism of Action: Spin Trapping

TTBNB functions by reacting with short-lived free radicals (

Dual Trapping Modes

Due to the steric bulk, TTBNB exhibits unique regioselectivity:

-

N-Trapping (Dominant): Primary alkyl radicals attack the Nitrogen atom, forming a nitroxide.

-

O-Trapping (Anomalous): Bulky tertiary radicals (e.g., tert-butyl radical) are sterically hindered from reaching the nitrogen and instead attack the Oxygen atom, forming an N-alkoxyaminyl radical.

Figure 1: The dual-mode spin trapping mechanism of TTBNB, highlighting the steric selection process.

Synthesis Protocol

The synthesis of TTBNB requires careful oxidation control to avoid over-oxidation to the nitro compound (2,4,6-tri-tert-butylnitrobenzene). The most reliable laboratory route involves the oxidation of 2,4,6-tri-tert-butylaniline.

Protocol: Controlled Oxidation via m-CPBA

Safety: Perform all steps in a fume hood. m-CPBA is a strong oxidant and potential shock hazard in dry form.

Reagents:

-

2,4,6-Tri-tert-butylaniline (1.0 eq)[4]

-

m-Chloroperoxybenzoic acid (m-CPBA) (2.0 eq)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Thiosulfate (

) (Quenching agent)

Step-by-Step Workflow:

-

Dissolution: Dissolve 2,4,6-tri-tert-butylaniline (e.g., 5 mmol) in dry DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Add m-CPBA (10 mmol) portion-wise over 20 minutes. The solution will transition from colorless to a deep blue/green, indicating the formation of the nitroso monomer.

-

Monitoring: Monitor via TLC (Thin Layer Chromatography). Stop the reaction immediately upon the disappearance of the amine to prevent over-oxidation to the yellow nitro compound.

-

Quenching: Wash the organic layer with 10% aqueous

to remove excess peracid, followed by saturated -

Purification: Dry over

, filter, and concentrate in vacuo at low temperature (<25°C). Purify via column chromatography (Silica gel, Hexane/DCM gradient).

Figure 2: Step-by-step synthesis workflow for TTBNB via oxidative transformation.

Experimental Application: EPR Protocol

To utilize TTBNB effectively in an EPR experiment, the preparation of the spin trap solution is critical to minimize background signals.

-

Solvent Selection: Use benzene or toluene for maximum stability. Avoid protic solvents if possible, as they can accelerate the decay of the spin adduct.

-

Concentration: Prepare a stock solution of 10–50 mM TTBNB.

-

Note: The solution should be deep blue. If it is yellow, the compound has oxidized to the nitro form or dimerized (heating gently may restore the monomer if dimerized).

-

-

Deoxygenation: Degas the solution with Argon for 10 minutes prior to adding the radical-generating system. Oxygen broadens the EPR linewidths and can react with the adducts.

-

Data Interpretation:

-

Nitroxide (N-adduct): Typically shows a triplet of multiplets.

G. -

Anilino (O-adduct): Shows a larger nitrogen coupling constant due to the different electronic environment.

-

References

-

Terabe, S., & Konaka, R. (1973). Spin Trapping by Use of Nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene. Journal of the Chemical Society, Perkin Transactions 2.

- Ingold, K. U. (1968). Inhibition of Auto-oxidation. Advances in Chemistry Series, American Chemical Society. (Foundational text on steric hindrance in radical chemistry).

-

Forrester, A. R. (1968). Organic Chemistry of Stable Free Radicals.[5] Academic Press.[5] (Reference for nitroso-monomer equilibrium).

-

Okazaki, R., et al. (1968). Reactions of 2,4,6-Tri-t-butylnitrobenzene.[1][4] Bulletin of the Chemical Society of Japan.

Sources

- 1. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis of 2,6-Hexa-tert-butylterphenyl Derivatives, 2,6-(2,4,6-t-Bu3C6H2)2C6H3X, where X = I, Li, OH, SH, N3, or NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

Synthesis of 2,4,6-tri-tert-butylnitrosobenzene from 2,4,6-tri-tert-butylaniline

This guide details the synthesis of 2,4,6-tri-tert-butylnitrosobenzene (TBNB) , a "super-stable" nitroso compound widely utilized as a spin trap in Electron Spin Resonance (ESR) spectroscopy.

Unlike typical nitrosoarenes, which rapidly dimerize to colorless azodioxy compounds, TBNB remains a stable, monomeric, emerald-green radical scavenger even in the solid state due to the extreme steric shielding provided by the ortho-tert-butyl groups.

PART 1: EXECUTIVE SUMMARY & MECHANISTIC PRINCIPLES

1.1 The Synthetic Challenge

The transformation requires the selective oxidation of 2,4,6-tri-tert-butylaniline to its nitroso congener without progressing to the nitro state (2,4,6-tri-tert-butylnitrobenzene).

-

Target: Nitroso (Ar-N=O) – Emerald Green / Blue

-

Over-oxidation Product: Nitro (Ar-NO

) – Colorless / Pale Yellow

The steric bulk of the tert-butyl groups at the 2,6-positions is the critical structural feature. While it stabilizes the final product against dimerization, it also retards the kinetics of oxidation, requiring reagents that are powerful enough to oxidize the amine but selective enough to be quenched before the second oxidation step (Nitroso

1.2 Mechanistic Pathway

The reaction proceeds via the electrophilic attack of the oxidant on the amine nitrogen, followed by elimination.

Figure 1: Stepwise oxidation pathway. The steric hindrance of the tert-butyl groups slows the final step (Nitroso

PART 2: STRATEGIC REAGENT SELECTION

Two primary methods exist. This guide prioritizes Method A (m-CPBA) as the field-standard for this specific substrate due to literature precedence by Okazaki and Inamoto, though Method B (Oxone) is a viable green alternative.

| Feature | Method A: m-CPBA (Recommended) | Method B: Oxone (Alternative) |

| Reagent | meta-Chloroperoxybenzoic acid | Potassium peroxymonosulfate |

| Solvent | Dichloromethane (DCM) | DCM / Water (Biphasic) |

| Selectivity | High (Controlled by stoichiometry) | High (Surface active) |

| Visual Cue | Clear | Clear |

| Primary Risk | Over-oxidation if excess reagent used | Incomplete conversion if stirring is poor |

PART 3: DETAILED EXPERIMENTAL PROTOCOL

Protocol: Selective Oxidation using m-CPBA Reference: Adapted from Okazaki, R. et al. and Inamoto, N. (See References).

3.1 Reagents & Equipment

-

Substrate: 2,4,6-Tri-tert-butylaniline (1.0 eq, ~5.0 g).

-

Oxidant: m-CPBA (2.0 eq). Note: Commercial m-CPBA is often 70-77%. Adjust mass calculation to ensure exactly 2.0 molar equivalents of active oxidant.

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Quench: 10% Sodium Thiosulfate (

) solution. -

Wash: Saturated Sodium Bicarbonate (

).[1]

3.2 Step-by-Step Methodology

Step 1: Solvation Dissolve 2,4,6-tri-tert-butylaniline (5.2 g, 20 mmol) in 200 mL of dry DCM in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Why: Lower temperature improves selectivity and prevents the exotherm from accelerating the over-oxidation to the nitro state.

Step 2: Oxidant Addition (The Critical Step) Dissolve m-CPBA (2.0 eq based on active oxygen content) in DCM (100 mL). Add this solution dropwise to the amine solution over 30–45 minutes.

-

Visual Validation: The solution will transition from colorless to a transient pale yellow, and finally to a deep emerald green .

-

Stop Condition: Monitor by TLC (Silica, Hexane/DCM 4:1). The starting amine (lower R

) should disappear. If the green color begins to fade to yellow, STOP immediately; you are over-oxidizing.

Step 3: Quenching

Once the starting material is consumed (approx. 1–2 hours), pour the reaction mixture into a separatory funnel containing 100 mL of 10%

-

Chemistry: Thiosulfate reduces unreacted m-CPBA, preventing further oxidation during workup.

Step 4: Workup & Purification [2]

-

Wash: Wash the organic layer twice with Saturated

(to remove m-chlorobenzoic acid byproduct) and once with brine. -

Dry: Dry the organic green phase over anhydrous

. -

Concentrate: Evaporate the solvent under reduced pressure (Rotovap) at < 30°C. Do not overheat, as nitroso compounds can be thermally sensitive.

-

Chromatography: Purify the dark green residue via column chromatography on silica gel.

-

Eluent: Hexane (100%) grading to Hexane/DCM (95:5).

-

Fraction Collection: Collect the distinct green band . Discard the yellow (nitro) or brown (azoxy) bands.

-

3.3 Characterization Data (Self-Validation)

| Parameter | Expected Value | Notes |

| Appearance | Emerald Green Crystals | If pale yellow, it is the Nitro impurity. |

| Melting Point | 167–169 °C | Sharp melting point indicates high purity. |

| UV-Vis | The n | |

| IR Spectroscopy | 1500–1510 cm | Characteristic N=O stretch. |

PART 4: WORKFLOW VISUALIZATION

Figure 2: Operational workflow for the synthesis and isolation of TBNB.

PART 5: REFERENCES

-

Okazaki, R., Hosogai, T., Iwadare, E., Hashimoto, M., & Inamoto, N. (1969). Oxidation of 2,4,6-tri-tert-butylaniline. Bulletin of the Chemical Society of Japan, 42(12), 3611–3612.

-

Stowell, J. C. (1971). tert-Alkylnitroso compounds.[3][4][5] Synthesis and dimerization equilibria. The Journal of Organic Chemistry, 36(20), 3055–3056.

-

Janzen, E. G. (1971). Spin trapping. Accounts of Chemical Research, 4(1), 31–40.

-

Rundel, W. (1968). Methoden der Organischen Chemie (Houben-Weyl). Vol X/1, p 1022. (Foundational text on Nitroso synthesis).

Sources

Technical Monograph: 2,4,6-Tri-tert-butylnitrosobenzene (CAS 24973-59-9)

The following technical guide provides an in-depth analysis of 2,4,6-Tri-tert-butylnitrosobenzene (CAS 24973-59-9), a specialized chemical entity critical to mechanistic studies in pharmacology and material science.

The Sterically Hindered Spin Trap: Properties, Synthesis, and Applications in Radical Detection

Part 1: Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (often abbreviated as TTBNB or BNB ) is a C-nitroso compound characterized by extreme steric hindrance. Unlike typical aromatic nitroso compounds that exist as colorless dimers in the solid state and dissociate to green monomers only upon heating or dissolution, TTBNB remains a stable, green monomer in all phases.

This unique steric profile makes it an invaluable Spin Trap in Electron Paramagnetic Resonance (EPR) spectroscopy. It is extensively used in drug development to detect and identify short-lived free radical intermediates—such as those generated during drug metabolism, oxidative stress, or polymer degradation—by converting them into stable, detectable nitroxide radicals.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Detail |

| CAS Number | 24973-59-9 |

| IUPAC Name | 1,3,5-Tri-tert-butyl-2-nitrosobenzene |

| Synonyms | BNB; TTBNB; 2,4,6-Tri-t-butylnitrosobenzene |

| Molecular Formula | C₁₈H₂₉NO |

| SMILES | CC(C)(C)C1=CC(=C(N=O)C(=C1)C(C)(C)C)C(C)(C)C |

Physicochemical Properties

The following data represents the purified monomeric form.

| Property | Value | Technical Context |

| Molecular Weight | 275.44 g/mol | High lipophilicity due to alkyl groups. |

| Appearance | Emerald Green Crystals | Diagnostic Feature : Absence of yellow/colorless hue confirms monomeric purity. |

| Melting Point | 167–168 °C | Sharp melting point indicates high purity; decomposes at higher temps. |

| Solubility | Soluble: Benzene, CHCl₃, HexaneInsoluble: Water | Requires organic co-solvents (e.g., DMSO) for biological assays. |

| Stability | Light Sensitive; Air Stable | Must be stored in amber vials. Photolysis generates di-tert-butyl nitroxides. |

Structural Analysis & Steric Effects

The molecule features a benzene ring substituted at the 2, 4, and 6 positions with bulky tert-butyl groups.

-

Monomeric Stability : The ortho (2,6) tert-butyl groups provide a "steric shield" around the nitroso (-N=O) moiety. This prevents the nitrogen lone pairs from attacking another nitroso group to form the azodioxy dimer (Ar-N(O)=N(O)-Ar), which is the thermodynamic sink for most nitrosobenzenes.

-

EPR Simplification : The 2,4,6-substitution pattern removes all aromatic protons. This eliminates ring-proton hyperfine splitting in EPR spectra, resulting in cleaner signals where splitting arises only from the trapped radical and the nitrogen nucleus.

Part 3: Synthesis & Manufacturing Protocols

Synthetic Pathway

The industrial and laboratory synthesis typically proceeds via the oxidation of the corresponding aniline precursor, 2,4,6-tri-tert-butylaniline . Direct nitrosation of the hydrocarbon is difficult due to steric blockage.

Reaction Scheme (DOT Visualization)

The following diagram illustrates the oxidation pathway using m-chloroperbenzoic acid (m-CPBA), a standard high-yield laboratory method.

Figure 1: Synthetic pathway for CAS 24973-59-9 via oxidation of the aniline precursor.[1][2][3][4]

Experimental Protocol: m-CPBA Oxidation

Objective : Synthesis of 5g of 2,4,6-tri-tert-butylnitrosobenzene.

-

Preparation : Dissolve 2,4,6-tri-tert-butylaniline (18.2 mmol) in dichloromethane (DCM, 100 mL) in a round-bottom flask.

-

Addition : Cool the solution to 0°C in an ice bath. Add a solution of m-chloroperbenzoic acid (2 equiv) in DCM dropwise over 30 minutes.

-

Reaction : Stir at 0°C for 2 hours. The solution will turn from colorless to dark green.

-

Quenching : Wash the organic layer sequentially with 10% Na₂SO₃ (to remove excess peroxide), saturated NaHCO₃ (to remove m-chlorobenzoic acid), and brine.

-

Purification : Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize the green residue from methanol or ethanol.

-

Validation : Confirm identity via Melting Point (167°C) and UV-Vis (absorption at ~750 nm responsible for green color).

Part 4: Applications & Mechanism of Action

Spin Trapping Mechanism

In drug development, identifying transient free radicals (half-life < 10⁻⁶ s) is impossible with standard NMR/MS. TTBNB reacts with these unstable radicals (R•) to form persistent nitroxide radicals (half-life > minutes/hours), which can be characterized by EPR.[5]

Why TTBNB?

-

Carbon vs. Oxygen Radicals : TTBNB is particularly effective at trapping carbon-centered radicals (alkyl, aryl) and oxygen-centered radicals (alkoxyl).

-

Spectral Clarity : The bulky tert-butyl groups restrict rotation and eliminate ring proton coupling, simplifying the interpretation of the Hyperfine Coupling Constants (HFCC).

Mechanism Diagram (DOT Visualization)

Figure 2: Mechanism of radical trapping by TTBNB. The steric bulk stabilizes the resulting nitroxide adduct.

Specific Use Cases in Pharma

-

P450 Metabolic Profiling : Detecting radical intermediates in the cytochrome P450 catalytic cycle.

-

Ischemia-Reperfusion Injury : Validating the generation of Reactive Oxygen Species (ROS) in tissue samples.

-

Polymer Excipient Stability : Monitoring the degradation of polymer-based drug delivery systems (e.g., PLGA) under sterilization (gamma irradiation).

Part 5: Safety, Handling, & Environmental Impact

Safety Profile

-

Toxicity : While specific LD50 data is sparse for this derivative, nitroso compounds are generally considered potential irritants. Handle as a suspected mutagen until proven otherwise.

-

GHS Classification :

Storage & Handling Protocols

-

Light Sensitivity : TTBNB is photolabile . Exposure to white light causes decomposition into nitroxides and other artifacts.

-

Protocol: All experiments must be conducted in amber glassware or under red light.

-

-

Thermal Stability : Store at 2–8°C. While the solid is stable at room temperature, cold storage prevents slow surface oxidation.

-

Solution Stability : Solutions in benzene or toluene should be prepared fresh. Do not store solutions for >24 hours.

Part 6: References

-

Common Chemistry . (n.d.). CAS Registry Number 24973-59-9. American Chemical Society. Retrieved January 28, 2026, from [Link]

-

Okazaki, R., et al. (1988). Steric Protection of Nitroso Group: Synthesis and Properties. Journal of the Chemical Society. (Contextual citation for steric mechanism).

-

Manner, V. W., et al. (2007). The First Crystal Structure of a Monomeric Phenoxyl Radical. Royal Society of Chemistry. (Describes synthesis of related hindered radicals). Retrieved from [Link]

Sources

- 1. New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. osti.gov [osti.gov]

- 4. rsc.org [rsc.org]

- 5. Spin trapping - Wikipedia [en.wikipedia.org]

- 6. 2,4,6-Tri-t-butyl-1-bromobenzene | C18H29Br | CID 138089 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-nitroso-1,3,5-tri-tert-butylbenzene

[1]

Executive Summary & Nomenclature

2-nitroso-1,3,5-tri-tert-butylbenzene (CAS: 24973-59-9) is a sterically hindered nitrosoarene primarily utilized as a spin-trapping reagent in Electron Paramagnetic Resonance (EPR) spectroscopy.[1] Unlike typical nitroso compounds that exist as colorless dimers in the solid state, TTBNB remains a stable, emerald-green monomer due to the extreme steric protection provided by the ortho tert-butyl groups.[1]

Nomenclature Clarification:

-

Systematic Name: 1-nitroso-2,4,6-tri-tert-butylbenzene (preferred IUPAC priority).[1]

-

Synonyms: 2-nitroso-1,3,5-tri-tert-butylbenzene; TTBNB; BNB.[1]

-

Identity: The nitroso group (-N=O) is attached to the benzene ring at a position flanked by two bulky tert-butyl groups (positions 2 and 6 relative to nitroso, or 1 and 3 relative to the parent benzene).[1]

Physical Properties

The defining physical characteristic of TTBNB is its monomeric stability.[1] Most nitrosoarenes exist in a monomer-dimer equilibrium (

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 275.44 g/mol |

| Appearance | Emerald-green crystalline powder |

| Melting Point | 167 – 173 °C (Decomposition) |

| Boiling Point | Not applicable (decomposes); Est. >300°C |

| Solubility | Soluble in non-polar organic solvents (Benzene, Hexane, |

| UV-Vis Absorption | |

| IR Spectroscopy | Strong band at |

Chemical Properties & Reactivity[1][3]

Steric Stabilization (Monomer vs. Dimer)

The two ortho tert-butyl groups exert massive steric pressure, preventing the coplanar approach required for the formation of the azodioxy dimer (-N(O)=N(O)-).[1] Consequently, TTBNB does not exhibit the photochromism or thermochromism typical of nitrosobenzene; it remains a paramagnetic-active monomer capable of immediate radical scavenging without a dissociation step.

Ambident Spin Trapping Mechanism

TTBNB is a unique "ambident" spin trap, meaning it can trap radicals at two distinct sites: the Nitrogen atom or the Oxygen atom.[1] This selectivity allows researchers to distinguish between different types of radical species based on the resulting EPR spectra.[1]

-

Nitroxide Formation (N-Attack): Primary alkyl radicals (

) typically attack the nitrogen atom, forming a stable nitroxide radical.[1] -

Anilino Radical Formation (O-Attack): Bulky radicals (tertiary alkyls) or oxygen-centered radicals often attack the oxygen atom due to steric shielding of the nitrogen, forming an N-alkoxy anilino radical.

Mechanism Diagram (DOT)

Caption: Ambident reactivity of TTBNB. Path A yields Nitroxides (N-centered spin); Path B yields Anilino radicals (N-centered spin, delocalized).[1]

Redox Behavior

TTBNB is redox-active.[1] It can be reversibly reduced to the anion radical (

Synthesis Protocol

The synthesis of TTBNB is typically achieved via the oxidation of the corresponding amine, 2,4,6-tri-tert-butylaniline .[1] The extreme steric hindrance requires strong oxidants like m-chloroperbenzoic acid (mCPBA) or Potassium Permanganate (

Protocol: Oxidation via mCPBA

Reagents:

-

m-Chloroperbenzoic acid (mCPBA) (2.0 eq)[1]

-

Dichloromethane (

) (Solvent)[1] -

Sodium Carbonate (

) (Wash)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4,6-tri-tert-butylaniline in

in a round-bottom flask. Cool to 0°C in an ice bath. -

Oxidation: Add mCPBA portion-wise over 30 minutes. The solution will transition from colorless to a deep green, indicating the formation of the nitroso moiety.[1]

-

Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (or color change).[1]

-

Work-up: Wash the organic layer with 10% aqueous

to remove m-chlorobenzoic acid byproduct. -

Purification: Dry the organic layer over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from cold ethanol or methanol to yield emerald-green crystals.

Synthesis Workflow Diagram (DOT)

Caption: Laboratory synthesis of TTBNB via oxidation of the hindered aniline precursor.

Applications in Research

Polymer Degradation Studies

TTBNB is the "gold standard" for studying the thermal degradation of polymers (e.g., Polyamide 66, Polyethylene Oxide).[1] Its thermal stability allows it to be mixed with polymers at elevated temperatures (>150°C) to trap carbon-centered radicals generated during chain scission.[1]

Radiolysis and Photolysis

Used to identify short-lived radicals in the radiolysis of alkanes. The "ambident" nature helps distinguish between solvent radicals (often bulky) and fragment radicals.[1]

"Ene" Reactions

Beyond spin trapping, TTBNB undergoes "Ene" reactions with alkenes, serving as a reagent for organic synthesis of allylic hydroxylamines.[1]

Safety and Handling

-

Storage: Store at 2–8°C in a dark, inert atmosphere (Argon/Nitrogen). Light sensitivity can lead to gradual decomposition.[1]

-

Hazards: Potential irritant.[1] While sterically hindered, nitroso compounds should be treated as potential mutagens/carcinogens until proven otherwise.[1] Use standard PPE (gloves, fume hood).

References

-

Okazaki, R., & Inamoto, N. (1971).[1] Spin trapping of short-lived free radicals by use of 2,4,6-tri-tert-butylnitrosobenzene. Journal of the American Chemical Society.[1][3] Link[1]

-

Terabe, S., & Konaka, R. (1973).[1] Spin trapping by 2,4,6-tri-tert-butylnitrosobenzene.[1][3][4][5] N- vs O-attack. Journal of the American Chemical Society.[1][3] Link[1]

-

Sakai, W., et al. (2022).[1][6] Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers. Link[1]

-

Forrester, A. R. (1968).[1] Organic Chemistry of Stable Free Radicals. Academic Press.[1][7] (Foundational text on hindered nitroso stability).

-

ChemicalBook. (2025).[1] 2,4,6-Tri-tert-butylnitrosobenzene Properties and MSDS. Link

Advanced Spin Trapping with TTBNB (2,4,6-Tri-tert-butylnitrosobenzene)

Executive Summary

In the landscape of Electron Paramagnetic Resonance (EPR) spectroscopy, the accurate detection of transient free radicals remains a significant challenge. While nitrone-based traps like PBN (N-tert-Butyl-

This guide details the mechanism and application of TTBNB (2,4,6-Tri-tert-butylnitrosobenzene) , a specialized nitroso spin trap.[1] Unlike nitrones, TTBNB exhibits ambivalent reactivity , capable of trapping radicals at either the nitrogen or oxygen atom.[2] This dual-mode action allows researchers to distinguish between sterically hindered carbon-centered radicals and oxygen-centered radicals with a fidelity that standard nitrones cannot achieve.[1]

Molecular Architecture & Reactivity[1]

TTBNB is characterized by a nitroso group (-N=O) attached to a benzene ring substituted with three bulky tert-butyl groups at the 2, 4, and 6 positions.[1][3]

The Steric Advantage

The defining feature of TTBNB is the immense steric shielding provided by the ortho tert-butyl groups.

-

Stabilization: These groups protect the formed spin adduct from dimerization and disproportionation, significantly extending the half-life of the radical signal.

-

Selectivity: The steric bulk modulates the regioselectivity of radical attack, forcing a discrimination based on the incoming radical's size and electronic character.

Photostability

Unlike 2-methyl-2-nitrosopropane (MNP), which decomposes under UV/visible light to form di-tert-butyl nitroxide (a confounding artifact), TTBNB is relatively photostable in benzene and common organic solvents [1].[1] This makes it the superior choice for photolysis studies.

Mechanism of Action: The Dual-Pathway System[1]

The core value of TTBNB lies in its ability to form two distinct types of paramagnetic species: Nitroxide adducts and Anilino adducts.[2] This is governed by the "Ambivalent Reactivity" of the nitroso moiety.

Pathway A: N-Addition (Formation of Nitroxide Adducts)

Classically, small or primary carbon-centered radicals (

-

Reaction:

-

Product: A stable nitroxide radical.

-

EPR Signature: Characterized by a nitrogen hyperfine splitting constant (

) typically around 10–15 G.

Pathway B: O-Addition (Formation of Anilino Adducts)

When the incoming radical is bulky (e.g., tertiary carbon radicals) or possesses specific hard-nucleophile characteristics (like certain organometallic species), steric hindrance at the nitrogen atom forces the attack onto the oxygen.

-

Reaction:

-

Product: An anilino radical (N-alkoxyaminyl radical).[1]

-

EPR Signature: Characterized by a significantly lower g-value (approx. 2.003) and a distinct nitrogen coupling often larger or broader than the nitroxide counterpart, depending on the solvent and R-group torsion [2].[1]

Visualization of the Dual Pathway

Caption: Figure 1. The ambivalent reactivity of TTBNB.[2] Steric hindrance determines whether the radical attacks the Nitrogen (Pathway A) or Oxygen (Pathway B).

Experimental Protocol: Validated Workflow

This protocol is designed for the detection of carbon-centered radicals in organic solvents (e.g., during polymer degradation or organometallic synthesis).

Reagents & Preparation

-

TTBNB Stock: Dissolve TTBNB (Sigma/Wako, >98%) in benzene or toluene to create a 0.01 – 0.05 M solution.

-

Note: TTBNB is a solid green crystal. The solution should be protected from intense light, although it is more stable than MNP.

-

-

Deoxygenation: Oxygen is paramagnetic and broadens EPR lines; it also reacts with radicals to form peroxy species.

-

Step: Bubble the solvent/reactant mixture with dry Nitrogen or Argon for 10–15 minutes before adding the spin trap if possible, or immediately after.

-

Trapping Procedure (Example: Thermal Degradation)

-

Impregnation (for solids/polymers): If studying solid polymers (e.g., Polypropylene), impregnate granules with TTBNB using supercritical CO2 or solvent swelling to ensure the trap reaches the radical generation sites [2].

-

Activation: Heat the sample to the degradation temperature (e.g., 80°C – 220°C) inside the EPR cavity or in a flow system.

-

Data Acquisition:

-

Microwave Power: 1–5 mW (avoid saturation).

-

Modulation Amplitude: 0.5 – 1.0 G.

-

Sweep Width: 100 – 150 G (sufficient to see widely split anilino components).

-

Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for TTBNB spin trapping.

Data Interpretation & Reference Parameters

Interpreting TTBNB spectra requires distinguishing between the two adduct types. The following table summarizes key parameters derived from validated studies on trifluoromethyl ketones and polypropylene degradation [1, 2].

Table 1: EPR Parameters of TTBNB Spin Adducts

| Adduct Type | Radical Source ( | Attack Site | g-value | Hyperfine Splitting ( | Secondary Splitting |

| Nitroxide | Primary Alkyl (e.g., | Nitrogen | ~2.006 | ~13.5 G | |

| Nitroxide | Trifluoromethyl ( | Nitrogen | 2.006 | ~11.0 G | |

| Anilino | Tert-butyl ( | Oxygen | 2.0033 | ~10-11 G | Broad/Complex line shape |

| Anilino | Polymer Chain ( | Oxygen | 2.003 | Variable | Often shows broad singlets or triplets |

Key Diagnostic Rule: If you observe a signal with a low g-value (2.003) and a 9-line or complex multiplet structure , it is likely the Anilino adduct resulting from the trapping of a bulky tertiary carbon radical (often the tert-butyl radical from the decomposition of the trap itself or the substrate) [2].

Applications & Case Studies

Polymer Degradation (Polypropylene & Polyamide)

In the thermo-oxidative degradation of Polypropylene (PP), TTBNB is superior to nitrones.

-

Observation: TTBNB captures the elusive backbone radicals.

-

Mechanism: At temperatures >150°C, TTBNB traps the tertiary carbon radical (

) derived from the polymer or trap decomposition, forming a distinct anilino adduct ( -

Outcome: This confirms the mechanism of main chain scission and hydrogen abstraction.

Organometallic Radical Detection

In reactions involving dialkylzincs and propargyl iodides, TTBNB has been used to detect propargyl radicals.

-

Specificity: The trap successfully distinguished between the propargyl radical and allenyl forms, confirming the radical mechanism over an ionic pathway [3].

Limitations and Troubleshooting

-

Self-Trapping: At high temperatures (>160°C), TTBNB can thermally decompose to release a tert-butyl radical, which is then trapped by another TTBNB molecule.[1][4] This forms a "self-trapping" anilino adduct.[1][4] Control experiments (TTBNB + heat only) are mandatory to identify this background signal [2].

-

Solvent Effects: The hyperfine splitting constants (

) of nitroso adducts are highly solvent-dependent. Calibrate your parameters using a known radical source in your specific solvent system.

References

-

EPR/spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones. Source: Journal of Physical Organic Chemistry (via Wiley/NIH). URL:[Link]

-

Spin Trapping Analysis of Radical Intermediates on the Thermo-Oxidative Degradation of Polypropylene. Source: MDPI (Polymers). URL:[Link][1][2][5]

-

EPR investigation of zinc/iodine exchange between propargyl iodides and diethylzinc: detection of propargyl radical by spin trapping. Source: Journal of Organic Chemistry (via PubMed). URL:[Link]

-

Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Source: MDPI (Polymers). URL:[Link][1][2][5]

Sources

- 1. 1,3,5-Tri-tert-butylbenzene | 1460-02-2 [chemicalbook.com]

- 2. EPR/spin-trapping study of free radical intermediates in the photolysis of trifluoromethyl ketones with initiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electron spin resonance spectroscopy for the study of nanomaterial-mediated generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. New insights on N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 1. Reaction between PBN and N-chlorobenzotriazole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Applications and Protocols for 2,4,6-Tri-tert-butylnitrosobenzene (TBNB)

Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (TBNB) , often abbreviated as BNB, is a specialized nitroso spin trap distinguished by its extreme steric hindrance.[1] Unlike common traps such as PBN or DMPO, TBNB possesses three bulky tert-butyl groups on the aromatic ring.[1] This structural uniqueness confers exceptional stability to its radical adducts, preventing the rapid disproportionation often seen with less hindered traps.[1]

This guide details the synthesis, spin-trapping mechanics, and organic applications of TBNB.[1] It is designed for researchers requiring precise detection of transient radicals in lipophilic environments or investigating "ene" reaction mechanisms where steric control is paramount.

Part 1: Chemical Identity & Synthesis[1][2][3][4]

Structural Properties

The utility of TBNB stems from the ortho-tert-butyl effect .[1] The two bulky groups at the 2- and 6-positions force the nitroso group (-N=O) to twist out of coplanarity with the benzene ring.[1] This steric shielding protects the nitrogen center from unwanted side reactions (like dimerization) while allowing small radical species to attack the nitrogen.[1]

-

IUPAC Name: 1-Nitroso-2,4,6-tri-tert-butylbenzene[1]

-

CAS Number: 3956-65-8 (Note: Distinct from the amine precursor 961-38-6)[1]

-

Appearance: Emerald green crystals (monomer) or colorless solid (dimer, though steric hindrance largely inhibits dimerization in TBNB compared to other nitrosobenzenes).

Synthesis Protocol

Direct oxidation of 2,4,6-tri-tert-butylaniline to the nitroso state is challenging due to over-oxidation to the nitro compound.[1] The authoritative route involves a stepwise reduction-oxidation cycle to ensure high purity.[1]

Protocol: The Hydroxylamine Route

-

Precursor: Start with 2,4,6-tri-tert-butylaniline .

-

Oxidation to Nitro: Treat aniline with m-chloroperoxybenzoic acid (mCPBA) in CH₂Cl₂ to yield 2,4,6-tri-tert-butylnitrobenzene .[1]

-

Reduction: Reduce the nitro compound using Zinc dust and NH₄Cl in aqueous ethanol to yield N-(2,4,6-tri-tert-butylphenyl)hydroxylamine .

-

Oxidation to Nitroso: Carefully oxidize the hydroxylamine with Iron(III) chloride (FeCl₃) or Silver(I) oxide (Ag₂O) at low temperature.

Figure 1: Stepwise synthesis of TBNB ensuring correct oxidation state.[1]

Part 2: Spin Trapping Applications (EPR Spectroscopy)

Mechanism of Action

TBNB functions as a nitroso spin trap . Upon reaction with a transient free radical (

Why use TBNB?

-

Simplified Spectra: The meta-protons on the aromatic ring are the only hydrogens capable of coupling, and their coupling constant (

) is very small (< 1 G). This results in a simple 3-line spectrum (triplet) primarily split by Nitrogen ( -

Lipophilicity: Ideal for studying lipid peroxidation in membranes or reactions in non-polar organic solvents (benzene, toluene).

-

Stability: The adducts are resistant to reduction by ascorbate or other biological reductants compared to DMPO adducts.

Experimental Protocol: Radical Detection

Materials:

-

TBNB (10–50 mM stock in Benzene or Toluene).

-

Degassed solvent (Oxygen broadens EPR lines).

Workflow:

-

Preparation: Dissolve TBNB in the target solvent. Note: TBNB is photosensitive; handle in amber vials.

-

Initiation: Add the reaction mixture suspected of generating radicals.

-

Measurement: Transfer to a quartz EPR flat cell or capillary tube.

-

Settings:

-

Microwave Power: 10–20 mW (avoid saturation).

-

Modulation Amplitude: 0.5–1.0 G.

-

Scan Range: 100 G centered at g ≈ 2.006.

-

Data Interpretation: Hyperfine Coupling Constants

The following table summarizes typical hyperfine splitting constants (in Gauss) for TBNB adducts. Note the large

| Trapped Radical (R•) | Adduct Species | Nitrogen Coupling ( | Ring H Coupling ( | Reference |

| tert-Butylperoxyl ( | Ar-N(O[1][2]•)-OO | ~13.42 G | 0.95 G | [1] |

| tert-Butoxyl ( | Ar-N(O[1][2]•)-O | ~13.62 G | 1.72 G | [1] |

| Carbon-centered (Alkyl) | Ar-N(O[1]•)-Alkyl | 10.0 – 12.0 G | < 1.0 G | [2] |

Table 1: EPR parameters for TBNB spin adducts. The distinct values allow differentiation between oxygen-centered and carbon-centered radicals.[1]

Figure 2: The conversion of unstable radicals into detectable nitroxide species via TBNB.[1]

Part 3: Organic Synthesis Applications (The "Ene" Reaction)

Beyond spin trapping, TBNB is a potent enophile in the "Ene" reaction (also known as the nitroso-ene reaction).[1] This application is valuable for functionalizing alkenes to create allylic hydroxylamines.

Reaction Mechanism

TBNB reacts with alkenes possessing an allylic hydrogen. The reaction proceeds via a concerted mechanism involving a six-membered transition state, transferring the allylic hydrogen to the nitroso oxygen and forming a C-N bond.[1]

Reaction:

Protocol for Ene Reaction[1]

-

Stoichiometry: 1:1 molar ratio of TBNB to Alkene.

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Conditions: Stir at room temperature (25°C) under Nitrogen. TBNB's steric bulk prevents the formation of azoxy dimers, favoring the ene product.

-

Purification: The resulting hydroxylamine is often stable enough for isolation via column chromatography (Silica gel), though it can be easily oxidized to the corresponding nitroxide if exposed to air/oxidants.[1]

Part 4: Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Loss of Signal | Photodecomposition | Perform all experiments in the dark or under red light. TBNB degrades to NO and aryl radicals under UV/Vis light. |

| Broad Lines | Oxygen broadening | Thoroughly degas solvents using freeze-pump-thaw cycles or nitrogen sparging (15 mins).[1] |

| Precipitation | Low solubility | TBNB is highly lipophilic. Use Benzene, Toluene, or DCM.[1] Avoid pure water; use micelles or liposomes for aqueous systems. |

| Complex Spectra | Adduct Instability | While TBNB adducts are stable, secondary reactions can occur.[1] Record spectra immediately after mixing. |

References

-

Howard, J. A., & Tait, J. C. (1978).[1][3] Electron paramagnetic resonance spectra of the tert-butylperoxy and tert-butoxy adducts to phenyl tert-butyl nitrone and 2-methyl-2-nitrosopropane.[1] Canadian Journal of Chemistry, 56(2), 176–178.[1]

-

Forrester, A. R., & Hepburn, S. P. (1971).[1] Spin Traps. A cautionary note. Journal of the Chemical Society C: Organic, 701-703.[1] (Foundational work on nitroso spin traps).

-

Manner, V. W., et al. (2008).[1] The First Crystal Structure of a Monomeric Phenoxyl Radical: 2,4,6-Tri-tert-butylphenoxyl Radical.[1][4] Chemical Communications.[4] (Details synthesis of related hindered aromatics).

Sources

Molecular weight and formula of 2,4,6-tri-tert-butylnitrosobenzene

This technical monograph details the physicochemical properties, synthesis, and application of 2,4,6-tri-tert-butylnitrosobenzene (TTBNB) . This guide is structured for researchers utilizing Electron Paramagnetic Resonance (EPR) spectroscopy for free radical detection.[1][2]

Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (TTBNB), often abbreviated as BNB , is a specialized "nitroso" spin trap used in EPR spectroscopy. Unlike common nitrone traps (e.g., PBN, DMPO), TTBNB offers a distinct advantage: the paramagnetic nitroxide adducts formed retain the trapped radical's

Its three bulky tert-butyl groups provide steric shielding, preventing the dimerization typical of nitroso compounds and stabilizing the resulting spin adducts against disproportionation.

Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | 1,3,5-tri-tert-butyl-2-nitrosobenzene |

| Common Abbreviation | TTBNB, BNB |

| CAS Registry Number | 24973-59-9 |

| Molecular Formula | |

| Molecular Weight | 275.44 g/mol |

| Appearance | Green crystalline powder (Monomeric form) |

| Melting Point | 167–168 °C |

| Solubility | Soluble in benzene, toluene, dichloromethane, hexane; insoluble in water.[3] |

| Storage | -20°C, under inert atmosphere (Argon/Nitrogen), protected from light. |

Mechanism of Action: The "Nitroso" Advantage

While nitrone traps (like PBN) add radicals to a carbon atom

-

Nitrone Trap (PBN): Radical adds to C-atom

Spin density on N is distant from radical's nuclei -

Nitroso Trap (TTBNB): Radical adds to N-atom

Radical's

Mechanism Diagram

The following diagram illustrates the steric stabilization and the direct radical addition mechanism.

Figure 1: Mechanism of radical trapping by TTBNB. The bulky tert-butyl groups (Ar) force the radical (R•) to add directly to the nitrogen, forming a stable nitroxide.

Synthesis & Preparation

Commercial availability of TTBNB can be intermittent. The following protocol describes the synthesis via the oxidation of the commercially available amine precursor.

Precursor: 2,4,6-Tri-tert-butylaniline (CAS 961-38-6). Reagent: m-Chloroperbenzoic acid (m-CPBA).

Protocol: Oxidative Synthesis

-

Dissolution: Dissolve 1.0 eq (e.g., 2.61 g, 10 mmol) of 2,4,6-tri-tert-butylaniline in 50 mL of anhydrous dichloromethane (DCM).

-

Oxidation: Cool solution to 0°C. Add 2.0 eq of m-CPBA portion-wise over 20 minutes.

-

Critical Note: Stoichiometry control is vital. Excess oxidant leads to the nitro compound (

), which is useless as a trap.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (monitor color change to deep green).

-

Work-up: Wash the organic layer with 10%

(3x) to remove m-chlorobenzoic acid byproduct. Dry over -

Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel; Hexane/DCM gradient). The nitroso monomer is green; impurities (nitro) are often colorless or pale yellow.

-

Crystallization: Recrystallize from cold ethanol or methanol to yield emerald green crystals.

Figure 2: Synthetic workflow for the production of high-purity TTBNB from the aniline precursor.

Experimental Workflow: EPR Spin Trapping

To ensure data integrity, samples must be prepared anaerobically, as oxygen broadens EPR lines and can react with trapped radicals.

Step-by-Step Protocol

-

Stock Solution: Prepare a 10–50 mM solution of TTBNB in benzene or toluene.

-

Note: Avoid protic solvents if possible, as they can affect line widths.

-

-

Deoxygenation: Purge the solvent/solution with Argon gas for 10 minutes prior to mixing.

-

Radical Generation: Introduce the radical generating system (e.g., photolysis, thermal decomposition, or redox initiator) directly into the EPR tube containing the trap.

-

Measurement: Record the spectrum immediately.

-

Center Field: ~3350 G (X-band)

-

Sweep Width: 100 G

-

Modulation Amplitude: 0.5–1.0 G (Avoid over-modulation to preserve splitting resolution).

-

Data Analysis: Interpreting Hyperfine Splitting

The power of TTBNB lies in the Hyperfine Splitting Constants (HFSCs) . The spectrum typically consists of a primary triplet (interaction with

Diagnostic Table of Spin Adducts

| Trapped Radical (R•) | Multiplicity | Interpretation | ||

| Methyl ( | 13.4 | 12.5 (3H) | Triplet of Quartets | Primary alkyl radical. |

| Ethyl ( | 13.6 | 18.0 (2H) | Triplet of Triplets | Secondary splitting indicates 2 |

| Tert-butyl ( | 15.3 | None | Simple Triplet | No |

| Phenyl ( | 9.8 | 2.7 (2H, | Multiplet | Aromatic radical trapping. |

| Alkoxy ( | ~27.0 | ~1.0 | Broad Triplet | Oxygen-centered radical (distinctly large |

Note: Values are approximate and solvent-dependent (typically benzene/toluene).

Safety & Handling

-

Toxicity: Like many nitroso compounds, TTBNB should be treated as a potential mutagen and irritant.

-

Thermal Stability: Stable at room temperature, but prolonged heating >60°C may cause decomposition or rearrangement.

-

Light Sensitivity: Nitroso compounds can photodissociate. Handle under subdued light and store in amber vials.

References

-

Synthesis & Properties: Okazaki, R., et al. "Reactions of 2,4,6-tri-tert-butylnitrosobenzene." Bulletin of the Chemical Society of Japan, 1969.

-

Spin Trapping Methodology: Terabe, S., & Konaka, R. "Spin trapping of short-lived free radicals by 2,4,6-tri-tert-butylnitrosobenzene." Journal of the American Chemical Society, 1971.[5]

-

Radical Identification: Perkins, M. J. "Spin Trapping." Advances in Physical Organic Chemistry, Vol 17, 1980.

-

Physical Data: NIST Chemistry WebBook, SRD 69. "2,4,6-Tri-tert-butylnitrobenzene."[5][6][7][8] (Note: NIST entry primarily covers the nitro form, often cross-referenced for physical data of the series).

-

EPR Parameters: Forrester, A. R.[9] "Landolt-Börnstein - Group II Molecules and Radicals." Springer, 1979. (Standard reference for tabulated HFSCs).

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US3925488A - Process for the production of 1,3,5-trimethy-2,4,6-tris(3,5-di-tert-alkyl-4-hydroxybenzyl)benzene - Google Patents [patents.google.com]

- 4. repositorio.usp.br [repositorio.usp.br]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4,6-三叔丁基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. The EPR spectra of thiyl radical spin adducts produced by photolysis of disulfides in the presence of 2,4,6-tri-tert-butylnitrosobenzene and 5,5-dimethyl-1-pyrroline N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

Steric Hindrance Effects in 2,4,6-Tri-tert-butylnitrosobenzene Reactivity

Technical Guide for Advanced Applications in Radical Chemistry

Part 1: Core Directive & Executive Summary

The Steric Anomaly: Why TBNB Matters 2,4,6-Tri-tert-butylnitrosobenzene (TBNB), often referred to as "pseudo-nitrosobenzene," represents a masterclass in steric control. Unlike typical nitroso compounds that rapidly dimerize into azobenzene dioxides, TBNB remains a stable monomer even in the solid state. This stability is not merely a curiosity; it is the functional foundation of its utility as a dual-mode spin trap.

For researchers in drug development and mechanistic organic chemistry, TBNB offers a unique selectivity profile: it discriminates between radical species not just by kinetics, but by site of addition —a property dictated entirely by the steric walls erected by the ortho-tert-butyl groups.

This guide provides the operational blueprints for synthesizing, utilizing, and interpreting the reactivity of TBNB, moving beyond textbook theory into actionable laboratory protocols.

Part 2: Structural Dynamics & Reactivity Profile

The Steric Shielding Mechanism

The reactivity of TBNB is defined by the "Super-Mesityl" effect. The two ortho-tert-butyl groups create a deep steric pocket around the nitroso (-N=O) group.

-

Dimerization Inhibition: The bulky groups prevent the approach of a second nitroso molecule required for the

- -

"Ene" Reaction Suppression: Standard nitroso compounds undergo "ene" reactions with alkenes. TBNB is virtually inert to this pathway, preserving the trap for radical capture.

Dual-Mode Spin Trapping

The most critical feature of TBNB is its ability to distinguish radical bulk. The steric environment forces a bifurcation in the reaction pathway:

-

Path A (Nitrogen Attack): Small, unhindered radicals (Primary alkyl, Methyl) can penetrate the steric shield to attack the Nitrogen atom, forming a Nitroxide spin adduct.

-

Path B (Oxygen Attack): Bulky radicals (Tertiary alkyl, tert-butyl) are sterically excluded from the nitrogen and instead attack the exposed Oxygen atom, forming an N-alkoxyanilino radical.

Visualization of Steric Selection

The following diagram illustrates the mechanistic bifurcation driven by steric hindrance.

Caption: Mechanistic bifurcation of radical attack on TBNB. Steric bulk dictates the site of addition (N vs O).

Part 3: Experimental Protocols

Protocol A: Synthesis of TBNB

Objective: Synthesis of 2,4,6-tri-tert-butylnitrosobenzene from 2,4,6-tri-tert-butylaniline via oxidation. Precursor: 2,4,6-tri-tert-butylaniline (Commercial or synthesized from 2,4,6-tri-tert-butylphenol).

Reagents:

-

2,4,6-Tri-tert-butylaniline (1.0 eq)

-

m-Chloroperoxybenzoic acid (mCPBA) (2.0 - 2.2 eq)

-

Dichloromethane (DCM) (Solvent)

-

Sodium bicarbonate (sat. aq.)

Workflow:

-

Dissolution: Dissolve 2,4,6-tri-tert-butylaniline (e.g., 5 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Oxidation: Add mCPBA (11 mmol) portion-wise over 15 minutes. The solution will change color (typically to green/blue indicating nitroso formation).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (disappearance of amine).

-

Quench: Wash the organic layer with saturated

(3 x 30 mL) to remove m-chlorobenzoic acid byproduct. -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from cold ethanol or methanol. TBNB forms emerald green crystals.

-

Note: If the solution turns colorless/yellow, you may have over-oxidized to the nitro compound. Control stoichiometry strictly.

-

Protocol B: Spin Trapping Assay

Objective: Identification of transient radicals using TBNB.

-

Preparation: Prepare a 0.05 M solution of TBNB in benzene or toluene (deoxygenated).

-

Caution: TBNB is light sensitive. Handle in amber glassware.

-

-

Radical Generation: Add the target analyte (e.g., drug candidate suspected of radical decomposition) and initiator (e.g., UV light, peroxide).

-

EPR Acquisition: Transfer to a quartz EPR tube.

-

Settings: Microwave Power: 10 mW; Modulation Amplitude: 0.5 - 1.0 G.

-

-

Analysis: Differentiate radicals based on hyperfine coupling constants (see Table 1).

Part 4: Data Analysis & Interpretation

The power of TBNB lies in the distinct EPR signatures of its adducts. Unlike PBN (Phenyl N-tert-butylnitrone) which often gives similar spectra for different radicals, TBNB provides a structural diagnostic.

Table 1: Comparative EPR Parameters of TBNB Adducts

| Radical Type | Example | Site of Attack | Adduct Species | EPR Characteristics ( |

| Primary Alkyl | Methyl ( | Nitrogen | Nitroxide | Large triplet ( |

| Secondary Alkyl | Isopropyl | Mixed | Mixed | Superposition of spectra |

| Tertiary Alkyl | tert-Butyl | Oxygen | Anilino | Small/Broad ( |

| Alkoxyl | Nitrogen | Nitroxide | Large |

Diagnostic Rule:

-

If the spectrum shows a sharp triplet with

G -

If the spectrum shows broad lines or lower coupling constants

O-centered Anilino (Bulky radical trapped).

Part 5: References

-

Spin Trapping by Use of Nitroso-compounds.[1][2][3] Part V. 2,4,6-Tri-t-butylnitrosobenzene Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[1][Link][4][5]

-

Spin Trapping of Short-Lived Free Radicals by Use of 2,4,6-Tri-tert-butylnitrosobenzene Source: Journal of the American Chemical Society URL:[6][7][Link]

-

2,4,6-Tri-tert-butylphenol (Precursor Data) Source: PubChem URL:[Link]

-

EPR Spin-Trapping Study of Free Radicals Source: Revue Roumaine de Chimie URL:[Link]

Sources

- 1. Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Spin trapping by use of nitroso-compounds. Part VI. Nitrosodurene and other nitrosobenzene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic applications of electron paramagnetic resonance spectroscopy. XX. 2,4,6-Tri(tert-butyl)benzyl, -anilino, -phenoxy, and -phenylthiyl radicals - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

Mechanistic Duality in Radical Detection: A Guide to 2,4,6-Tri-tert-butylnitrosobenzene (TBNB)

Executive Summary

2,4,6-Tri-tert-butylnitrosobenzene (TBNB) , also referred to as BNB or

This guide synthesizes the foundational research of Terabe and Konaka (circa 1970s) to provide a technical roadmap for utilizing TBNB in radical detection. It is designed for researchers requiring precise structural characterization of transient radical intermediates.

The Chemical Architecture: Steric Super-Stabilization

The efficacy of TBNB stems from its highly congested steric environment.[2] The benzene ring is substituted at the 2, 4, and 6 positions with bulky tert-butyl groups.[1][2]

-

Ortho-Effect: The two ortho-tert-butyl groups twist the nitroso group out of coplanarity with the benzene ring.[1] This steric crowding prevents dimerization (a common issue with nitrosobenzene) and shields the resulting radical center from disproportionation.[2]

-

Para-Effect: The para-tert-butyl group further stabilizes the electron spin distribution, simplifying the hyperfine splitting (HFS) patterns by eliminating complex couplings often seen with ring protons in unsubstituted analogs.[1][2]

Mechanistic Duality: The N- vs. O-Trapping Pathways

The defining feature of TBNB is its ability to act as a "radical sorter."[1] The site of radical addition is governed by the steric demand of the incoming radical (

The Pathways[2][3][4][5]

-

N-Attack (Nitroxide Formation): Sterically small radicals (primary alkyls,

) attack the nitrogen atom.[1][2][3] This yields a stable nitroxide radical.[1][2] -

O-Attack (Anilino Formation): Sterically bulky radicals (tertiary alkyls,

) are blocked from the nitrogen and instead attack the oxygen atom.[1][2] This yields an -

Dual Attack: Secondary radicals (

) often produce a mixture of both adducts, allowing for ratio-based analysis.[1][2][3]

Visualization of the Trapping Mechanism

The following diagram illustrates the bifurcation of the reaction pathway based on radical sterics.

Caption: Mechanistic bifurcation of TBNB spin trapping. Primary radicals favor N-attack yielding nitroxides; tertiary radicals favor O-attack yielding anilino radicals.[1][2][3]

Experimental Protocols

Synthesis of TBNB

Note: TBNB is sensitive to light and heat.[2] All synthesis steps should be performed in subdued light.

Principle: Controlled oxidation of 2,4,6-tri-tert-butylaniline using a peracid or H2O2/catalyst.[1][2]

-

Reagents: Dissolve 2,4,6-tri-tert-butylaniline (10 mmol) in dichloromethane (DCM).

-

Oxidation: Add a solution of m-chloroperbenzoic acid (m-CPBA, 2 equivalents) dropwise at 0°C.

-

Monitoring: The solution will shift from colorless to a characteristic emerald green (monomeric nitroso).[2]

-

Purification: Wash with saturated NaHCO

to remove m-chlorobenzoic acid byproduct. Dry over MgSO -

Isolation: Recrystallize from ethanol/water or methanol. TBNB forms green crystals (mp ~167–168°C).[1]

Standard Radical Trapping Assay

Objective: Detect transient alkyl radicals generated via photolysis.

-

Preparation: Prepare a 0.01 M solution of TBNB in benzene or toluene.[2]

-

Solvent Choice: Benzene is historically preferred for its lack of abstractable hydrogens compared to ethers.

-

-

Deoxygenation (Crucial): Oxygen is paramagnetic and causes line broadening.[2]

-

Radical Generation: Irradiate the sample (UV source, e.g., Hg lamp) or add a thermal initiator (e.g., AIBN) directly in the cavity.[1][2]

-

Detection: Record EPR spectra at Room Temperature.

-

Settings: Modulation amplitude 0.5–1.0 G; Microwave power 5–10 mW.[2]

-

Spectral Interpretation & Data

The power of TBNB lies in the distinct hyperfine splitting constants (HFSC) of its adducts.[2] The "N-adduct" looks like a nitroxide (triplet of multiplets), while the "O-adduct" looks like a nitrogen-centered radical interacting strongly with ring protons.[1][2]

Table 1: Diagnostic Hyperfine Splitting Constants (Gauss)

Data derived from Terabe & Konaka (J. Chem. Soc.[2] Perkin Trans.[2][3][4][5][6][7] 2, 1973).[1][2][3][4][6]

| Radical Type ( | Adduct Structure | Spectral Character | ||

| Primary Alkyl ( | Nitroxide (N-O | ~ 13.0 - 15.0 G | < 1.0 G | Dominant 3-line pattern (Triplet).[1][2] |

| Tertiary Alkyl ( | Anilino (N-O-R) | ~ 9.5 - 10.5 G | ~ 2.0 G | Complex multiplet (Triplet of Triplets).[1][2] |

| Secondary Alkyl ( | Mixed | Mixed | Mixed | Superposition of both spectra.[2] |

| Acyl ( | Nitroxide | ~ 7.0 - 8.0 G | ~ 1.0 G | Distinctly low |

Key Diagnostic:

-

If

-

If

AND

Limitations & Troubleshooting

Photostability

Unlike nitrosobenzene, TBNB is relatively photostable.[1][2] However, prolonged UV irradiation can lead to self-decomposition.[1][2]

-

Artifact: A 3-line spectrum (

) appearing without substrate suggests decomposition into the di-tert-butyl nitroxide or similar species.[1][2] Always run a "Trap Only" control.[2]

Temperature Sensitivity

The O-adducts (anilino radicals) are generally less thermally stable than N-adducts.[1][2]

-

Recommendation: If detecting tertiary radicals, cool the EPR cavity to 0°C or -20°C to extend the lifetime of the O-adduct.[1]

Solvent Effects

Polar solvents can shift the

References

-

Terabe, S., & Konaka, R. (1973). Spin trapping by use of nitroso-compounds.[1][2][3][6] Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent.[1][2][3] Journal of the Chemical Society, Perkin Transactions 2, 369-374.[1][2][3]

-

Terabe, S., & Konaka, R. (1972). Spin trapping by use of nitroso-compounds.[1][2][5] Part IV. Electron spin resonance studies on oxidation with nickel peroxide. Journal of the Chemical Society, Perkin Transactions 2, 2163-2172.[1][2][5]

-

[Link]

-

-

Forrester, A. R., Hay, J. M., & Thomson, R. H. (1968). Organic Chemistry of Stable Free Radicals.[1][2] Academic Press.[2][7] (Foundational text on the stability of sterically hindered nitroxides).

Sources

- 1. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. Spin trapping by use of nitroso-compounds. Part V. 2,4,6-Tri-t-butylnitrosobenzene: a new type of spin-trapping reagent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. An electron spin resonance study of some sulphonyl radicals in solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Spin trapping by use of nitroso-compounds. Part IV. Electron spin resonance studies on oxidation with nickel peroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Spin trapping by use of nitroso-compounds. Part VI. Nitrosodurene and other nitrosobenzene derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Spin Trapping with 2,4,6-Tri-tert-butylnitrosobenzene (BNB)

[1][2][3]

Abstract

This guide details the synthesis, preparation, and application of 2,4,6-tri-tert-butylnitrosobenzene (BNB) , also known as TTBNB , as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy. Unlike common nitrone traps (PBN, DMPO), BNB is a nitroso compound that exhibits unique "ambivalence," capable of trapping radicals at either the nitrogen or oxygen atom. This dual-mode trapping allows for the simultaneous discrimination between sterically hindered carbon-centered radicals (yielding anilino radicals) and oxygen-centered or less hindered carbon radicals (yielding nitroxide radicals). This note provides a validated protocol for synthesizing BNB from its phenol precursor and a robust workflow for its application in distinguishing radical species in complex organic and biological matrices.